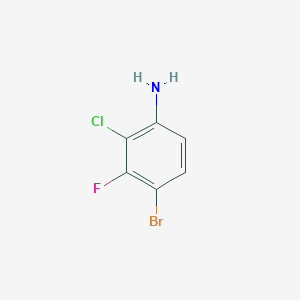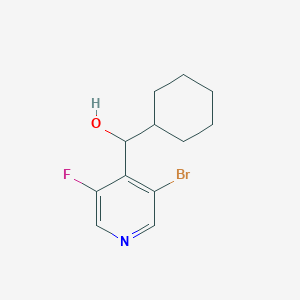
(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol
Übersicht
Beschreibung
“(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol” is a chemical compound with the CAS Number: 1311315-09-9 . It has a molecular weight of 288.16 . The IUPAC name for this compound is (3-bromo-5-fluoro-4-pyridinyl) (cyclohexyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BrFNO/c13-9-6-15-7-10 (14)11 (9)12 (16)8-4-2-1-3-5-8/h6-8,12,16H,1-5H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Fluorine Chemistry
Fluorine chemistry is a rapidly growing field due to the unique reactivity of fluorine-containing compounds. The fluoropyridine segment of (3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol can be utilized to explore new fluorination reactions, potentially leading to the discovery of new reagents and reaction conditions that are beneficial for the synthesis of fluorinated molecules.
Each of these applications leverages the unique chemical structure of (3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol to explore and expand the frontiers of scientific research across various disciplines. The compound’s versatility underscores its value as a research tool and a stepping stone towards innovative solutions in science and industry .
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-bromo-5-fluoropyridin-4-yl)-cyclohexylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c13-9-6-15-7-10(14)11(9)12(16)8-4-2-1-3-5-8/h6-8,12,16H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFNLOGQSXGZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=C(C=NC=C2F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B1524932.png)
![4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524933.png)
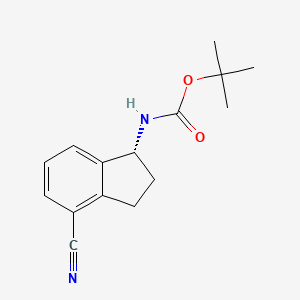
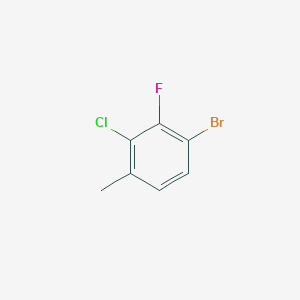
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B1524938.png)
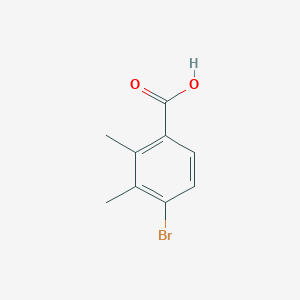
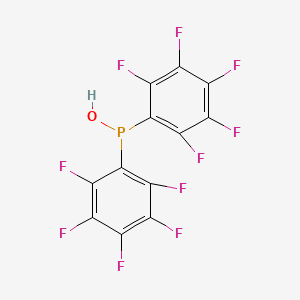
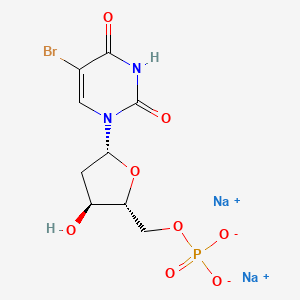
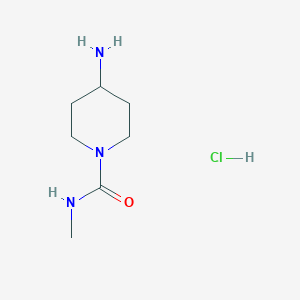

![Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1524950.png)
![(1R,3aS,6aR)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1524952.png)
